Fmoc-Hyp(tBu)-OH

概要

説明

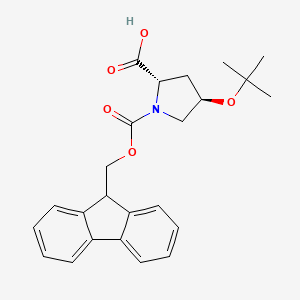

Fmoc-Hyp(tBu)-OH, also known as 9-fluorenylmethoxycarbonyl-4-hydroxyproline tert-butyl ester, is a derivative of hydroxyproline. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound is particularly valuable in the synthesis of peptides and proteins, where it serves as a protecting group for the amino acid proline.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Hyp(tBu)-OH typically involves the protection of the hydroxyl group of hydroxyproline with a tert-butyl group, followed by the introduction of the Fmoc group to the amino group. The synthesis can be summarized in the following steps:

Protection of Hydroxy Group: The hydroxyl group of hydroxyproline is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Introduction of Fmoc Group: The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the use of excess reagents to drive reactions to completion. The process involves multiple cycles of coupling and deprotection steps, with extensive washing to remove excess reagents and by-products.

化学反応の分析

Types of Reactions

Fmoc-Hyp(tBu)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions.

Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

Deprotection: Piperidine (20% in DMF) for Fmoc removal; trifluoroacetic acid (TFA) for tert-butyl removal.

Coupling: HBTU, DIPEA, and DMF as the solvent.

Major Products

The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified or coupled to other amino acids.

科学的研究の応用

Peptide Synthesis

Fmoc-Hyp(tBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethyloxycarbonyl) protection allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Advantages in Peptide Synthesis

- Stability : The tert-butyl group provides steric hindrance, enhancing the stability of the amino acid during synthesis.

- Compatibility : It is compatible with a variety of coupling reagents and conditions, making it versatile for synthesizing diverse peptide sequences.

Applications in Drug Development

The incorporation of this compound into peptide sequences has been shown to enhance biological activity and specificity for target receptors.

Case Study: Peptide Libraries

A study demonstrated the use of solid-phase peptide libraries containing this compound to identify peptides that bind to specific proteins, such as Factor XI. The incorporation of hydroxyproline residues improved binding affinity due to enhanced conformational flexibility and stability .

Bioconjugation Techniques

This compound is also employed in bioconjugation strategies, where it serves as a linker for attaching peptides to other biomolecules, such as antibodies or nanoparticles.

Example Application

In a recent research project, this compound was used to conjugate therapeutic peptides to monoclonal antibodies, resulting in improved targeting and efficacy against cancer cells. The hydrophobic nature of the t-butyl group contributed to better solubility and stability in biological environments .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block in SPPS | Enhanced stability and compatibility |

| Drug Development | Incorporated into peptide libraries for target binding | Improved binding affinity |

| Bioconjugation Techniques | Serves as a linker for peptide attachment | Better solubility and targeting efficiency |

Research and Development

Research initiatives continue to explore new applications of this compound in various fields, including:

- Vaccine Development : Utilizing modified peptides for vaccine candidates.

- Diagnostics : Developing peptide-based biosensors for disease detection.

作用機序

The mechanism of action of Fmoc-Hyp(tBu)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of proline, preventing unwanted side reactions during the synthesis process. The tert-butyl group protects the hydroxyl group, ensuring that it remains intact until the desired point in the synthesis. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled assembly of peptide chains.

類似化合物との比較

Similar Compounds

Fmoc-Pro-OH: 9-fluorenylmethoxycarbonyl-proline

Boc-Hyp(tBu)-OH: tert-butoxycarbonyl-4-hydroxyproline tert-butyl ester

Fmoc-Ser(tBu)-OH: 9-fluorenylmethoxycarbonyl-serine tert-butyl ester

Uniqueness

Fmoc-Hyp(tBu)-OH is unique due to its dual protection strategy, which allows for the selective deprotection of the amino and hydroxyl groups. This makes it particularly useful in the synthesis of peptides that contain hydroxyproline, as it ensures the integrity of the hydroxyl group throughout the synthesis process.

生物活性

Fmoc-Hyp(tBu)-OH, or 9-fluorenylmethoxycarbonyl-4-hydroxyproline (t-butyl), is an amino acid derivative widely used in peptide synthesis. Its unique structure and properties contribute to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of 409.48 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a t-butyl group on the hydroxyproline residue. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where this compound is used as a building block for constructing peptides.

Synthesis Overview:

- Starting Materials: Fmoc-Hyp-OH is converted into its t-butoxy derivative using isobutylene.

- Deprotection: The t-butoxy group is removed through hydrogenolysis to yield this compound.

- Yield: The overall yield of this synthesis process can reach up to 67% depending on the conditions used .

Biological Applications

This compound has been investigated for various biological activities, particularly in the context of peptide design for therapeutic applications. Notably, it has been shown to enhance the stability and bioactivity of peptides.

Antibacterial and Antifungal Activity

Research indicates that peptides incorporating this compound exhibit significant antibacterial and antifungal properties. A study by Barashkova et al. (2022) demonstrated that plant-derived peptides designed using this compound were effective against several pathogens, suggesting its potential in developing new antimicrobial agents .

Case Studies and Research Findings

- Peptide Design for Antimicrobial Activity:

- Stability in Peptide Formulations:

- Structural-Functional Correlations:

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H27NO5 |

| Molecular Weight | 409.48 g/mol |

| Purity | ≥ 98% (HPLC) |

| Solubility | Soluble in DMF |

| Log P (octanol-water) | 3.3 |

Table 2: Biological Activities of Peptides Containing this compound

| Study Reference | Activity Type | Findings |

|---|---|---|

| Barashkova et al., 2022 | Antibacterial | Significant activity against E. coli |

| Sigma-Aldrich Data | Antifungal | Effective against Candida albicans |

| PMC2931826 | Stability | Improved resistance to proteolytic enzymes |

特性

CAS番号 |

122996-47-8 |

|---|---|

分子式 |

C24H26NO5- |

分子量 |

408.5 g/mol |

IUPAC名 |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/p-1/t15-,21+/m1/s1 |

InChIキー |

WPBXBYOKQUEIDW-VFNWGFHPSA-M |

SMILES |

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

異性体SMILES |

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |

正規SMILES |

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |

ピクトグラム |

Irritant |

配列 |

X |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-Hyp(tBu)-OH in the synthesis of !-conotoxin TxIC?

A1: this compound is a protected form of hydroxyproline, a key amino acid found in !-conotoxin TxIC. The research article highlights that !-conotoxin TxIC possesses a high degree of post-translational modification, including the presence of two 4-trans hydroxyproline moieties []. While the article doesn't explicitly detail the synthesis procedure, it's highly likely that this compound served as a building block during the solid-phase peptide synthesis (SPPS) of !-conotoxin TxIC or its analogs. The Fmoc group acts as a temporary protecting group for the amino terminus, while the tBu group protects the hydroxyl side chain of hydroxyproline, allowing for controlled and sequential addition of amino acids during SPPS.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。